molecular formula C10H8Cl2N4O B8707206 1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane CAS No. 69711-71-3

1-(2,4-Dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane

Cat. No. B8707206
CAS RN: 69711-71-3
M. Wt: 271.10 g/mol
InChI Key: CNCXXOKGVGYHLY-UHFFFAOYSA-N
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Patent
US04357338

Procedure details

269 g (1 mol) of ω-bromo-2,4-dichloroacetophenone were dissolved in 250 ml of acetonitrile. This solution was added dropwise to a suspension, boiling under reflux, of 69 g (1 mol) of 1,2,4-triazole and 150 g of potassium carbonate in 2 liters of acetonitrile. After heating the mixture under reflux for 20 hours, the cooled suspension was filtered, the filtrate was freed from solvent, the residue was taken up in ethyl acetate and the ethyl acetate solution was washed with water, dried over sodium sulphate and freed from solvent. The residue from the ethyl acetate crystallized out when isopropanol was added. After recrystallizing from ligroin/isopropanol, 154 g (60% of theory) of ω-(1,2,4-triazol-1-yl)-2,4-dichloroacetophenone of melting point 117° C. were obtained. ##STR7## 106.8 g (0.44 mol) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-ethan-1-one were dissolved in 780 ml of ethanol, 48 g of hydroxylammonium hydrochloride were added and the mixture was heated under reflux for 5 hours. Thereafter, 1,000 ml of water were added, and the reaction mixture was filtered. 51 g (45% of theory) of 1-(2,4-dichlorophenyl)-1-oximino-2-(1,2,4-triazol-1-yl)-ethane of melting point 165°-170° C. were obtained. ##STR8##
[Compound]
Name
ω-bromo-2,4-dichloroacetophenone
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
106.8 g
Type
reactant
Reaction Step Three
Quantity
780 mL
Type
solvent
Reaction Step Three
Name
hydroxylammonium hydrochloride
Quantity
48 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=NC=N1.C(=O)([O-])[O-].[K+].[K+].[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[C:20](=O)[CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1.Cl.[OH:29][NH3+:30]>C(#N)C.C(O)C.O>[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[C:20](=[N:30][OH:29])[CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1 |f:1.2.3,5.6|

Inputs

Step One
Name
ω-bromo-2,4-dichloroacetophenone
Quantity
269 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
106.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)=O
Name
Quantity
780 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
hydroxylammonium hydrochloride
Quantity
48 g
Type
reactant
Smiles
Cl.O[NH3+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added dropwise to a suspension
TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the cooled suspension was filtered
WASH
Type
WASH
Details
the ethyl acetate solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue from the ethyl acetate crystallized out when isopropanol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After recrystallizing from ligroin/isopropanol, 154 g (60% of theory) of ω-(1,2,4-triazol-1-yl)-2,4-dichloroacetophenone of melting point 117° C.
CUSTOM
Type
CUSTOM
Details
were obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.